tert-Butyl (3-aminopent-4-enoyl)carbamate
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Overview
Description
tert-Butyl (3-aminopent-4-enoyl)carbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in organic synthesis, pharmaceuticals, and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-aminopent-4-enoyl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate precursor. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with various aryl halides in the presence of cesium carbonate as a base and 1,4-dioxane as a solvent . Another method involves the use of copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic methods. The choice of catalysts and reaction conditions can be optimized to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-aminopent-4-enoyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, cesium carbonate, copper catalysts, and various solvents such as 1,4-dioxane . Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, palladium-catalyzed reactions can yield N-Boc-protected anilines, while copper-catalyzed reactions can produce α-substituted amides or N-protected amines .
Scientific Research Applications
tert-Butyl (3-aminopent-4-enoyl)carbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl (3-aminopent-4-enoyl)carbamate involves its interaction with specific molecular targets. For example, it can act as a protecting group for amines, preventing unwanted reactions during synthesis . The molecular pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate used in similar applications.
Benzyl carbamate: Another carbamate with different protecting properties.
Methyl carbamate: Used in the synthesis of various organic compounds.
Uniqueness
tert-Butyl (3-aminopent-4-enoyl)carbamate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to act as a protecting group for amines and its compatibility with various catalytic systems make it a valuable compound in scientific research .
Properties
Molecular Formula |
C10H18N2O3 |
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Molecular Weight |
214.26 g/mol |
IUPAC Name |
tert-butyl N-(3-aminopent-4-enoyl)carbamate |
InChI |
InChI=1S/C10H18N2O3/c1-5-7(11)6-8(13)12-9(14)15-10(2,3)4/h5,7H,1,6,11H2,2-4H3,(H,12,13,14) |
InChI Key |
VNWDTCPTFNMCJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=O)CC(C=C)N |
Origin of Product |
United States |
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